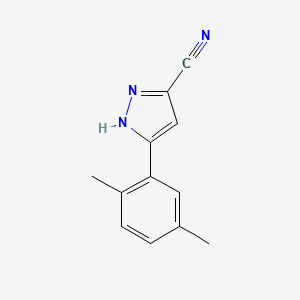
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as MFPCA, is a synthetic compound that is used for various scientific research applications. It is a member of the pyrazole family and is a white, crystalline powder that is soluble in both organic solvents and water. MFPCA has a wide range of applications in the scientific community, and its biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in the scientific community. It has been used to study the effects of various drugs on the central nervous system, and it has also been used to study the effects of hormones on the body. This compound has also been used to study the effects of various drugs on the cardiovascular system, and it has been used to study the effects of inflammation on the body. Additionally, this compound has been used to study the effects of various drugs on the immune system, and it has been used to study the effects of various drugs on the metabolism.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not completely understood, but it is believed to act as an agonist at certain receptors in the body. Specifically, it is believed to act as an agonist at the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H1. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been shown to have anti-inflammatory and anti-allergic effects in humans. Additionally, it has been shown to have anti-convulsant and anti-seizure effects in animal models, and it has been shown to have neuroprotective effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is non-toxic and has a low potential for abuse. However, it is not very stable in the presence of light and heat, and it has a short half-life in the body.
Zukünftige Richtungen
There are several potential future directions for 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One potential direction is to further study its antidepressant and anxiolytic effects in humans. Additionally, further research could be conducted to explore its potential therapeutic uses in the treatment of various neurological disorders. Additionally, further research could be conducted to explore its potential use as an anti-inflammatory and anti-allergic agent. Finally, further research could be conducted to explore its potential use as an anti-convulsant and anti-seizure agent.
Synthesemethoden
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using several different methods. The most common method is the condensation reaction between 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate. This reaction is typically conducted in a solvent such as dichloromethane, and the product is then isolated and purified by recrystallization. Other methods for synthesizing this compound include the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of a base, the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of a catalyst, and the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of an acid.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHZAFBDRMILDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

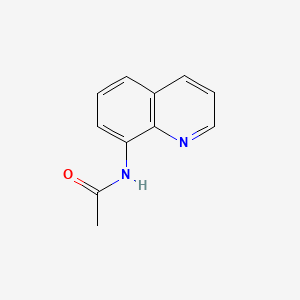

![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
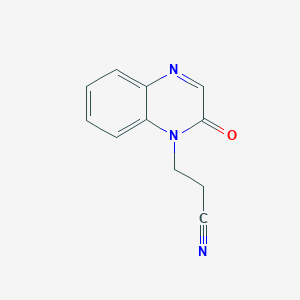
![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)
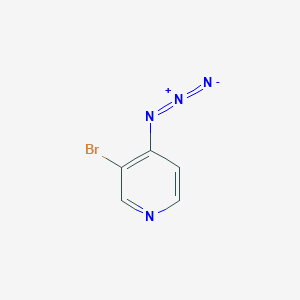
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)

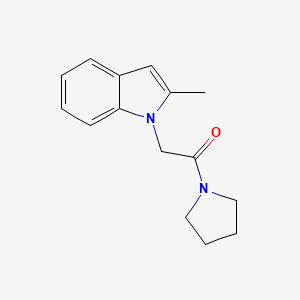

![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)


